molecular formula C14H15NO B8668806 Benzonitrile, 3,5-dimethyl-4-(4-pentynyloxy)- CAS No. 134472-29-0

Benzonitrile, 3,5-dimethyl-4-(4-pentynyloxy)-

Cat. No.: B8668806
CAS No.: 134472-29-0
M. Wt: 213.27 g/mol
InChI Key: JSPQWKCZMWGODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzonitrile, 3,5-dimethyl-4-(4-pentynyloxy)- is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

134472-29-0

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

3,5-dimethyl-4-pent-4-ynoxybenzonitrile

InChI

InChI=1S/C14H15NO/c1-4-5-6-7-16-14-11(2)8-13(10-15)9-12(14)3/h1,8-9H,5-7H2,2-3H3

InChI Key

JSPQWKCZMWGODU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCCCC#C)C)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following the procedure of Example 1c and using 14.7 g (100 mmol) of 3,5-dimethyl-4-hydroxybenzonitrile and substituting 5-chloro-1-pentyne (12.7 mL, 120 mmol) for the product of Example 1b, there was obtained a red-brown oil which was purified by chromatography (Silica Gel 60, 15% ethyl acetate in hexanes) to give pure title compound (21.2 g, 99.4%) as a pale yellow oil.
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
12.7 mL
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reactant
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[Compound]
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product
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0 (± 1) mol
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reactant
Reaction Step Three
Yield
99.4%

Synthesis routes and methods II

Procedure details

A mixture of 40 g 3,5-dimethyl-4-hydroxybenzonitrile, 32 ml 5-chloro-1-pentyne (d=0.968) and 74.63 g milled potassium carbonate in 25 ml N-methylpyrrolidine was heated under nitrogen at 100° C. with stirring for four hours. The mixture, after cooling to room temperature and addition of 300 ml water, was extracted with ethyl acetate. The ethyl acetate extracts were washed with aqueous 2N sodium hydroxide solution and saturated sodium chloride solution, dried (MgSO4) and then concentrated in vacuo. The residue was subjected to flash filtration (activated magnesium silicate; ether/hexane) and the filtrate was concentrated in vacuo to give, after recrystallization (methyl alcohol/0° C.) 34.64 g of the title compound.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Quantity
25 mL
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solvent
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Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 40 g 3,5-dimethyl-4-hydroxybenzonitrile, 30.77 g 1-chloro-4-pentyne, 74.63 g potassium carbonate and 130 ml N-methylpyrrolidinone was heated with stirring to 100° C. and stirring was continued at 100° C. for 4 hrs. The mixture was cooled to room temperature and 800 ml of water was added. This mixture was extracted with 400 ml ethyl acetate and the extract was washed with 2N sodium hydroxide and saturated sodium chloride solution, dried over anhydrous magnesium sulfate and concentrated in vacuo. The resulting black oil, dissolved in ethyl acetate, was passed through a pad of florisil to remove the color and the filtrate was concentrated in vacuo. The residue was recrystallized from methyl alcohol to yield 34.64 g (60.2%) of 3,5-dimethyl-4-(3-ethynylpropoxy)benzonitrile, m.p. 48°-49° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
30.77 g
Type
reactant
Reaction Step One
Quantity
74.63 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step Two

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